

Preclinical Evaluation of IMGC936: An In-Depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of IMGC936, an antibody-drug conjugate (ADC) targeting A Disintegrin and Metalloproteinase domain 9 (ADAM9). The information presented herein is compiled from publicly available scientific literature and is intended to serve as a detailed resource for professionals in the field of oncology and drug development. While IMGC936 development was discontinued after Phase 1 clinical trials for not meeting safety and efficacy benchmarks, the preclinical data offers valuable insights into the targeting of ADAM9 and the application of ADC technology.[1]

Introduction to IMGC936

IMGC936 is an investigational ADC composed of three key components:

- A high-affinity, humanized monoclonal antibody (MGA021) that specifically targets ADAM9.
 [3] This antibody was engineered with a YTE mutation (M252Y/S254T/T256E) in the Fc region to extend its plasma half-life and improve exposure.[4][5][6][7]
- A next-generation maytansinoid payload, DM21-C, which is a potent microtubule-disrupting agent.[4][5][8][9]
- A stable tripeptide linker that connects the antibody to the payload, designed to be cleaved by lysosomal proteases upon internalization into the target cell.[4][5][8][9]







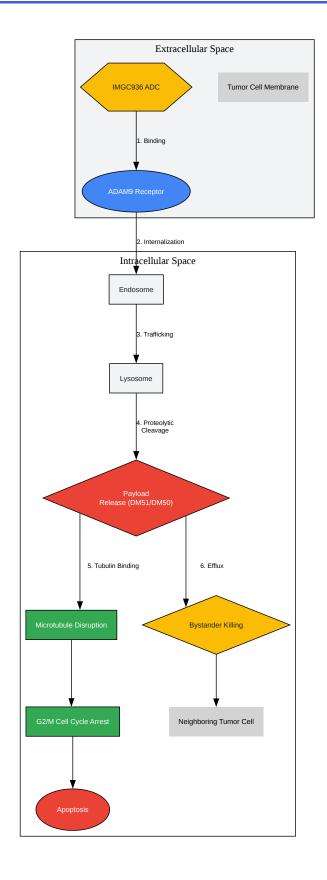
The drug-to-antibody ratio (DAR) of IMGC936 is approximately 2, achieved through site-specific conjugation to engineered cysteine residues.[4][9] This controlled conjugation results in a more homogeneous drug product.[3]

ADAM9 is a transmembrane protein with roles in cell adhesion and proteolysis, and it is overexpressed in a variety of solid tumors, including non-small cell lung, pancreatic, gastric, breast, ovarian, and colorectal cancers, while showing limited expression in normal tissues.[4] [5][8][9] Its dysregulation has been implicated in tumor progression and metastasis, making it an attractive target for ADC therapy.[1][6][7][10]

Mechanism of Action

The proposed mechanism of action for IMGC936 involves a multi-step process that leverages both the specificity of the antibody and the potent cytotoxicity of the maytansinoid payload.





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Figure 1: IMGC936 Proposed Mechanism of Action.



Upon administration, the anti-ADAM9 antibody component of IMGC936 binds to the ADAM9 receptor on the surface of tumor cells.[10] This is followed by internalization of the ADC-receptor complex into the cell.[9][10] Inside the cell, the complex is trafficked to the lysosome, where the linker is cleaved by proteases, releasing the active maytansinoid catabolites, DM51 and DM50.[1][9] These catabolites can then bind to tubulin, leading to the disruption of microtubule dynamics, which in turn causes cell cycle arrest in the G2/M phase and ultimately leads to apoptotic cell death.[1][9] Furthermore, these cell-permeable catabolites can diffuse out of the target cell and kill neighboring ADAM9-negative tumor cells, a phenomenon known as the bystander effect.[1]

Data Presentation In Vitro Cytotoxicity

IMGC936 demonstrated potent and targeted cytotoxicity against a panel of human cancer cell lines with varying levels of ADAM9 expression. The half-maximal inhibitory concentration (IC50) values ranged from 0.2 to 224 nmol/L.[4]

Cell Line	Cancer Type	ADAM9 Expression (H-Score)	IMGC936 IC50 (nmol/L)
NCI-H1703	Non-Small Cell Lung	~70,000 ABC*	~1
EBC-1	Non-Small Cell Lung	130	Not explicitly stated, but showed in vivo efficacy
HPAF-II	Pancreatic Adenocarcinoma	Not specified	Not specified, but showed in vivo efficacy
MDA-MB-231	Triple-Negative Breast Cancer	Not specified	Not specified, but showed in vivo efficacy

^{*}Antibody Binding Sites per Cell

In Vivo Efficacy in Xenograft Models



The antitumor activity of IMGC936 was evaluated in various cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models.

Model Type	Cancer Type	Dosing	Outcome
CDX	Non-Small Cell Lung (EBC-1)	Single 8.6 mg/kg IV	Complete and durable remissions in 6/6 mice[11]
CDX	Pancreatic (HPAF-II)	Single dose	Tumor growth inhibition[11]
CDX	Triple-Negative Breast (MDA-MB-231)	Single dose	Tumor growth inhibition[11]
PDX	Various Solid Tumors	Single 8.6 mg/kg IV	Active or highly active in 69% of models

Pharmacokinetics in Cynomolgus Monkeys

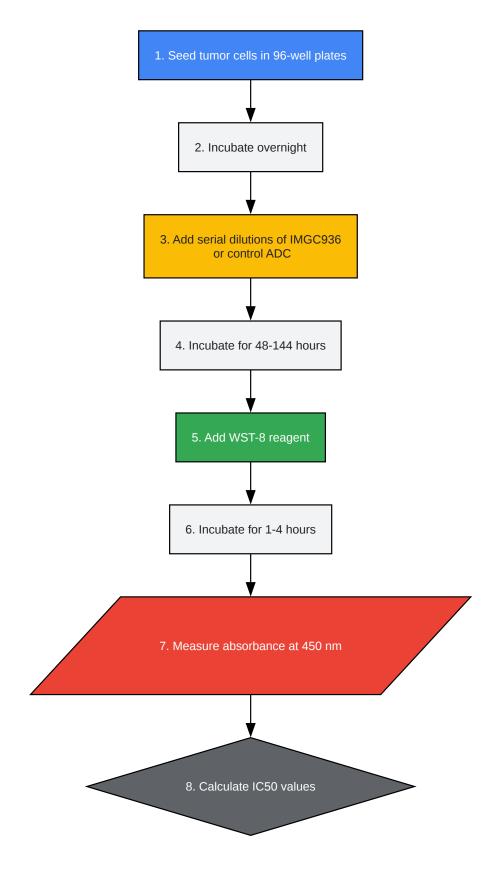
Pharmacokinetic studies in cynomolgus monkeys demonstrated a favorable profile for IMGC936. The ADC was stable in plasma with a biphasic pharmacokinetic profile.[12] The YTE mutation in the antibody's Fc domain was incorporated to increase the in vivo plasma half-life. [6][7]

Parameter	Value
Dosing Schedule	Q2Wx3 (every 2 weeks for 3 doses)
PK Profile	Biphasic, with detectable intact ADC and total mAb through the dosing intervals
Linearity	Trend towards linear PK between 10 and 22.5 mg/kg doses

Experimental Protocols In Vitro Cytotoxicity Assay (WST-8 Assay)



The cytotoxic activity of IMGC936 was assessed using a WST-8 (Water-Soluble Tetrazolium salt) assay.





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Figure 2: In Vitro Cytotoxicity Assay Workflow.

Methodology:

- Tumor cells were seeded in 96-well plates at an optimized density (e.g., 1,000-10,000 cells/well) and allowed to attach overnight.[13]
- The following day, cells were treated with serial dilutions of IMGC936 or a non-targeting control ADC.
- After an incubation period of 48 to 144 hours, a WST-8 reagent was added to each well.[13]
- The plates were incubated for an additional 1-4 hours.
- The absorbance was measured at 450 nm using a microplate reader.
- The percentage of cell viability was calculated relative to untreated control cells, and IC50 values were determined by non-linear regression analysis.

Bystander Killing Assay

The ability of IMGC936 to induce bystander killing was evaluated in a co-culture system.

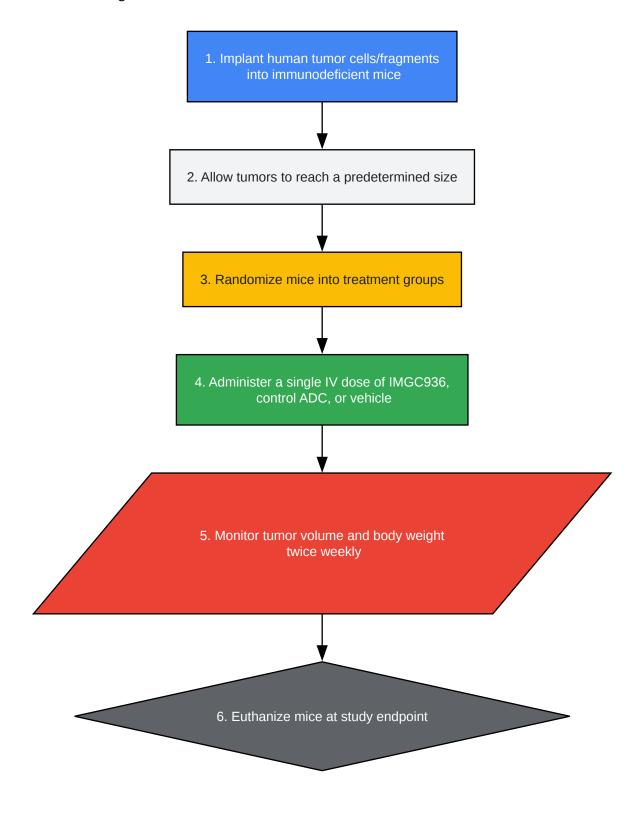
Methodology:

- ADAM9-negative cells (e.g., NCI-H1975/ADAM9 KO) were engineered to express a fluorescent protein (e.g., RFP) for easy identification.
- A fixed number of these fluorescently labeled ADAM9-negative cells were co-cultured with varying numbers of unlabeled ADAM9-positive parental cells.
- The co-cultures were treated with a fixed concentration of IMGC936.
- After a 5-day incubation period, the number of surviving fluorescent ADAM9-negative cells was quantified using an automated imaging system.



In Vivo Xenograft Studies

The in vivo antitumor efficacy of IMGC936 was assessed in immunodeficient mice bearing human tumor xenografts.





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Figure 3: In Vivo Xenograft Study Workflow.

Methodology:

- Human tumor cells or patient-derived tumor fragments were implanted subcutaneously into immunodeficient mice.
- When tumors reached a specified volume, mice were randomized into treatment groups.
- A single intravenous dose of IMGC936, a non-targeting control ADC, or vehicle was administered.
- Tumor volumes were measured twice weekly using calipers, and animal body weights were monitored as a measure of toxicity.
- The study was concluded when tumors in the control group reached a predetermined size, or at a specified time point for long-term efficacy evaluation.

Pharmacokinetic Analysis in Cynomolgus Monkeys

The pharmacokinetic profile of IMGC936 was characterized in cynomolgus monkeys.

Methodology:

- IMGC936 was administered to cynomologus monkeys as a single or repeat intravenous dose.
- Blood samples were collected at various time points post-administration.
- Plasma concentrations of intact ADC and total antibody were determined using validated analytical methods (e.g., ELISA).
- Pharmacokinetic parameters, such as clearance, volume of distribution, and half-life, were calculated using non-compartmental analysis.

Conclusion



The preclinical evaluation of IMGC936 demonstrated its potential as a targeted therapy for ADAM9-expressing solid tumors. The ADC exhibited potent in vitro cytotoxicity, bystander killing, and significant antitumor activity in various in vivo models.[4][5][8][9] Furthermore, it displayed a favorable pharmacokinetic and safety profile in non-human primates.[4][5][8][9] Despite the discontinuation of its clinical development, the preclinical data for IMGC936 provide a strong rationale for the continued investigation of ADAM9 as a therapeutic target and contribute valuable knowledge to the field of antibody-drug conjugates.

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